
2-Methylbutylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbutylazanium;chloride is an organic compound that belongs to the class of quaternary ammonium compounds. It is characterized by the presence of a positively charged nitrogen atom (azanium) bonded to a 2-methylbutyl group and a chloride anion. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutylazanium;chloride typically involves the quaternization of 2-methylbutylamine with a suitable alkylating agent, such as methyl chloride. The reaction is carried out in an organic solvent, such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
2-Methylbutylamine+Methyl chloride→this compound
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of 2-methylbutylamine and methyl chloride to the reactor, along with a solvent. The reaction mixture is heated to maintain reflux conditions, and the product is isolated by distillation or crystallization.
化学反应分析
Types of Reactions: 2-Methylbutylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chloride anion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Sodium hydroxide or sodium acetate can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Corresponding hydroxide or acetate salts.
科学研究应用
2-Methylbutylazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane permeability.
Medicine: Utilized in the formulation of antiseptics and disinfectants.
Industry: Applied in the production of surfactants and detergents.
作用机制
The mechanism of action of 2-Methylbutylazanium;chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability. This interaction disrupts the membrane structure, resulting in cell lysis or increased uptake of other molecules.
相似化合物的比较
- Tetrabutylammonium chloride
- Hexadecyltrimethylammonium chloride
- Benzalkonium chloride
Comparison: 2-Methylbutylazanium;chloride is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties. Compared to tetrabutylammonium chloride, it has a shorter and branched alkyl chain, resulting in different solubility and surface activity. Hexadecyltrimethylammonium chloride has a much longer alkyl chain, making it more hydrophobic. Benzalkonium chloride, on the other hand, is a mixture of compounds with varying alkyl chain lengths, providing a broad range of antimicrobial activity.
属性
IUPAC Name |
2-methylbutylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKKTHZFBOANFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
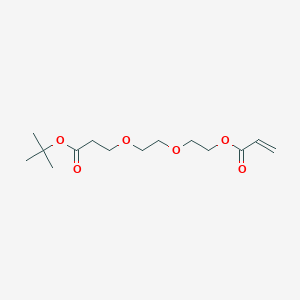
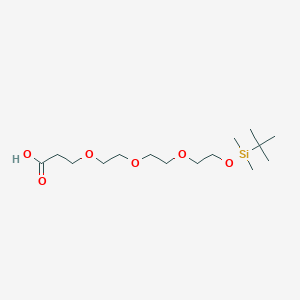

![2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride](/img/structure/B8024854.png)

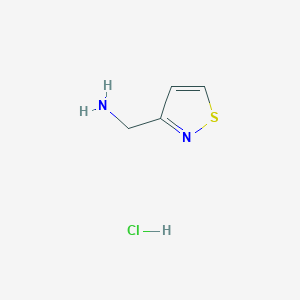

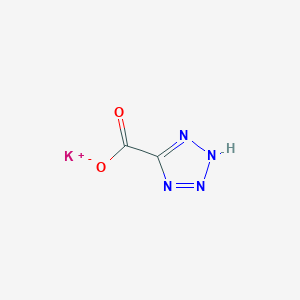

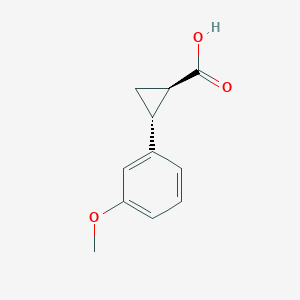
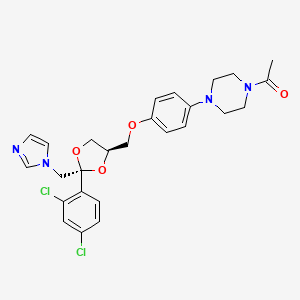

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate](/img/structure/B8024906.png)
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidin-3-amine hydrochloride](/img/structure/B8024926.png)
